7-Ethoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine
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Overview
Description
7-Ethoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine is a chemical compound with the molecular formula C18H16N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylphthalic anhydride with ethoxyhydrazine, followed by cyclization with a suitable reagent to form the triazino-phthalazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazino-phthalazines.
Scientific Research Applications
7-Ethoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine
- 7-Propoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine
- 7-Butoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine
Uniqueness
7-Ethoxy-3-phenyl-4H-(1,2,4)triazino(3,4-a)phthalazine is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups .
Properties
CAS No. |
126650-71-3 |
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Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
7-ethoxy-3-phenyl-4H-[1,2,4]triazino[3,4-a]phthalazine |
InChI |
InChI=1S/C18H16N4O/c1-2-23-18-15-11-7-6-10-14(15)17-20-19-16(12-22(17)21-18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
BDHRLHVJPLXGGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2CC(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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